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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate
immune system, responsible for detecting cytosolic DNA and initiating a potent immune
response.[1][2] This pathway is a key mediator in bridging innate and adaptive immunity,
making it a highly attractive target for cancer immunotherapy.[2][3] Tumor cells often contain
aberrant DNA that can activate the cyclic GMP-AMP synthase (cGAS)-STING pathway, leading
to the recruitment and activation of immune cells within the tumor microenvironment (TME).[1]
STING agonists, molecules designed to pharmacologically activate this pathway, have shown
significant potential in preclinical models to enhance the immune system's ability to recognize
and eliminate tumor cells.[1][4] They work by mimicking the natural ligands of STING, thereby
amplifying the production of type | interferons (IFNs) and other pro-inflammatory cytokines,
which are crucial for anti-tumor immunity.[5][6] This guide provides a comprehensive overview
of the mechanism of action of STING agonists, their role in remodeling the TME, quantitative
summaries of their effects, and detailed experimental protocols for their evaluation.

The STING Signaling Pathway: Mechanism of Action

The cGAS-STING pathway is a fundamental cellular mechanism for detecting cytosolic double-
stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular
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damage.[4][7]

e DNA Sensing by cGAS: The pathway is initiated when the enzyme cyclic GMP-AMP
synthase (CGAS) binds to dsDNA in the cytoplasm.[2][7] This binding triggers a
conformational change in cGAS.

 CGAMP Synthesis: Activated cGAS catalyzes the synthesis of a second messenger
molecule, cyclic GMP-AMP (cGAMP), from ATP and GTP.[7]

o STING Activation: cGAMP binds to the STING protein, which is an adaptor protein located on
the membrane of the endoplasmic reticulum (ER).[7][8]

e Translocation and Signaling: Ligand-bound STING translocates from the ER to the Golgi
apparatus.[7][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[9]
[10]

e IRF3 and NF-kB Activation: TBK1 phosphorylates both STING itself and the transcription
factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and
translocates to the nucleus to drive the transcription of genes encoding type | interferons
(IFN-a and IFN-B).[2][11] Simultaneously, STING activation also leads to the activation of the
NF-kB pathway, which promotes the expression of various pro-inflammatory cytokines and
chemokines.[7][10]

This cascade results in a robust inflammatory response that is central to orchestrating an
effective anti-tumor immune attack.
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Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to gene
transcription.

Remodeling the Tumor Microenvironment (TME)

A primary therapeutic goal of STING agonists is to convert immunologically "cold" tumors,
which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy.[1][2]
They achieve this by orchestrating a multi-faceted reprogramming of the TME.[12]

» Dendritic Cell (DC) Activation: STING activation is vital in DCs.[13][14] It triggers their
maturation, enhances their ability to present tumor-associated antigens to T cells, and
promotes the production of type | IFNs.[2][14] This process is essential for priming and
activating tumor-specific cytotoxic CD8+ T cells.[2][8]

o T Cell Recruitment and Function: The pathway induces the production of chemokines such
as CXCL9 and CXCL10, which are potent attractants for CD8+ T cells, effectively recruiting
them into the tumor.[1][8] Once in the TME, these T cells can recognize and kill cancer cells.
[14][15] Studies have shown that STING agonism can lead to a significant increase in tumor-
infiltrating T cells. For example, in a study on Merkel cell carcinoma, intratumoral STING
agonist injection increased total T cells (CD4+ and CD8+) from 18% to 36% of the TME.[13]
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» NK Cell Activation: STING agonists also enhance the recruitment and activation of Natural
Killer (NK) cells, another key cytotoxic immune cell type involved in tumor surveillance.[12]
[16]

o Macrophage Repolarization: Within the TME, tumor-associated macrophages (TAMSs) often
adopt an immunosuppressive M2-like phenotype. STING activation can repolarize these
macrophages into a pro-inflammatory, tumoricidal M1-like phenotype.[15][17]

o Abscopal Effect: A key feature of successful STING agonist therapy is the induction of a
systemic anti-tumor immune response. By priming T cells against tumor antigens in a treated
lesion, STING agonists can lead to the regression of distant, untreated tumors—an outcome
known as the abscopal effect.[13]
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Caption: Remodeling the TME via STING agonist activation of antigen-presenting cells (APCS).

Quantitative Data on STING Agonist Activity

The development of STING agonists has progressed from early preclinical studies to clinical
trials. While preclinical results have often been remarkable, clinical efficacy has been more
modest, highlighting challenges that are actively being addressed.[12][18]
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Table 1: Overview of Selected STING Agonists in Clinical
Development
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Agonist

Type

Developer

Route of
Administrat
ion

Status
(Selected
Trials)

Reference(s

ADU-S100
(MIW815)

CDN Analog

Aduro/Novarti

S

Intratumoral

(Im)

Phase | trials

showed

limited

m?notherapy (13][19]
efficacy (1

confirmed PR

in 47

patients).

MK-1454

CDN Analog

Merck

Intratumoral

(IM)

Phase I: 0%

response as
monotherapy;

24% overall

response rate

when [1][19]
combined

with

pembrolizum

ab.

BMS-986301

CDN Analog

Bristol-Myers
Squibb

Intratumoral

(Im)

Phase | trials
ongoing,

often in

combination

with [11[3]
nivolumab

and/or

ipilimumab.

TAK-676

CDN Analog

Takeda

Intravenous
(V)

Phase I/l [1]
trials

ongoing,

alone or with
pembrolizum

ab, for
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advanced

solid tumors.

SNX281

Non-CDN )
Roivant )
Small ) Systemic
Sciences
Molecule

Phase | trials
ongoing for
advanced

solid tumors, [1]
alone or with
pembrolizum

ab.

DMXAA

(Vadimezan)

Non-CDN
Small - Systemic

Molecule

Effective in
murine
models but
failed in
human trials
[19][20]
due to
species-
specific
STING
binding.

Table 2: Summary of Preclinical Quantitative Data
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Model/System

STING Agonist

Key Quantitative
L Reference(s)
Finding(s)

Murine Colon Cancer

>90% regression in

BMS-986301 both injected and non-  [19]
(CT26, MC38) o
injected tumors.
A single dose
Murine Colon Cancer SITX-799 (IV) produced complete [21]

tumor regression.

B16 Melanoma

STINGVAX (CDN +
GM-CSF)

Significantly slowed
tumor growth; )
increased CD8+ IFN-

y+ T cells in tumors.

Murine Ovarian
Cancer (ID8-Trp53-/-)

STING Agonist

Decreased ascites
and tumor burden;
increased intratumoral
PD-1+ and
CD69+CD62L- CD8+

T cells.

[22]

Pancreatic Cancer
Models

DMXAA

Increased intratumoral
CD8+ T cells and

[17]
decreased Foxp3+

regulatory T cells.

Colorectal Cancer
Models

diABZI + 1-MT

Significantly inhibited

tumor growth and

promoted recruitment [23]
of CD8+ T cells and

DCs.

Table 3: Summary of Clinical Quantitative Data
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Agonist Key Quantitative
Cancer Type L L Reference(s)
Combination Finding(s)

Overall Response
Advanced Solid MK-1454 + Rate (ORR): 24% (6

19
Tumors / Lymphomas Pembrolizumab of 25 patients had 1]
partial responses).
) ADU-S100 Confirmed Response:
Metastatic Tumors ) [13][19]
(Monotherapy) 2% (1 of 47 patients).
2 of 4 (50%) MCC
patients across two
Merkel Cell trials had objective
) ADU-S100 [13]
Carcinoma (MCC) responses, compared

to 8% in non-MCC

patients.

Cancer cells
decreased from 70%
to 49% of TME; T cells

PD-(L)1-refractory ADU-S100 + )
increased from 18% to  [13]

MCC Spartalizumab -~
36%; cancer-specific

T cells increased 2.4-
fold.

Key Experimental Protocols

Evaluating the efficacy and mechanism of a STING agonist requires a combination of in vitro
and in vivo assays.

Protocol 1: In Vitro STING Pathway Activation Assay

This protocol describes how to assess STING activation in a cell line using RT-gPCR to
measure the expression of interferon-stimulated genes (ISGs).[24][25]

Objective: To determine if a test compound (STING agonist-1) activates the STING pathway in
cultured cells.
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Materials:

THP-1 cells (human monocytic cell line) or murine embryonic fibroblasts (MEFs).

Cell culture medium (e.g., RPMI or DMEM with 10% FBS).

STING agonist-1 (test compound).

Positive control: 2’'3'-cGAMP.

RNA extraction Kkit.

cDNA synthesis Kkit.

gPCR master mix and primers for target genes (e.g., IFNB1, CXCL10, ISG15) and a
housekeeping gene (e.g., GAPDH, HPRT).[24][25]

gPCR instrument.

Methodology:

Cell Seeding: Seed THP-1 cells or MEFs in a 24-well plate at a density that allows them to
reach ~80% confluency on the day of treatment.[25]

Treatment: Treat the cells with varying concentrations of STING agonist-1. Include a vehicle
control (e.g., DMSO) and a positive control (e.g., 1 yg/mL 2'3'-cGAMP).[11] Incubate for a
predetermined time (e.g., 6 hours).[25]

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to
the manufacturer’s instructions.

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.

RT-gPCR: Perform quantitative real-time PCR using primers for the target ISGs and the
housekeeping gene.

Data Analysis: Calculate the relative mRNA expression of the target genes using the AACt
method, normalizing to the housekeeping gene and comparing to the vehicle control. A
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significant upregulation of IFNB1, CXCL10, and other ISGs indicates STING pathway
activation.[25]

Validation (Optional):

o Western Blot: Analyze cell lysates by Western blot to detect the phosphorylation of STING,
TBK1, and IRF3, which are direct markers of pathway activation.[11][24]

Protocol 2: In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a STING
agonist in a mouse model.[17][23]

Objective: To assess the ability of STING agonist-1 to inhibit tumor growth and modulate the
tumor immune microenvironment in vivo.

Materials:

Immunocompetent mice (e.g., C57BL/6 or BALB/c).

Syngeneic tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma).

STING agonist-1 formulated for in vivo administration (intratumoral or systemic).

Calipers for tumor measurement.

Materials for tissue harvesting and processing for flow cytometry and/or histology.
Methodology:

o Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10”5 cells)
into the flank of the mice.

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm?).

e Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control,
STING agonist-1 monotherapy, STING agonist-1 + anti-PD-1).
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o Administration: Administer the treatment as per the study design (e.g., intratumoral injections
every 3-4 days for 3 doses).

e Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and
overall health.

o Endpoint Analysis: At the end of the study (or at an intermediate timepoint), euthanize a
cohort of mice.

o Tumor Analysis: Excise tumors and process them to create single-cell suspensions.
Analyze the immune cell populations (CD8+ T cells, NK cells, DCs, macrophages) by flow
cytometry.[22]

o Spleen/Lymph Node Analysis: Analyze splenocytes or cells from tumor-draining lymph
nodes to assess systemic immune activation and the presence of tumor-specific T cells.
[17]

o Cytokine Analysis: Measure cytokine levels in tumor homogenates or serum.

o Data Analysis: Plot tumor growth curves and compare survival between groups. Statistically
analyze the differences in immune cell populations and cytokine levels.
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Caption: A typical experimental workflow for preclinical evaluation of a STING agonist.

Combination Therapies: The Path to Clinical
Success
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Given the modest efficacy of STING agonist monotherapy in early clinical trials, the focus has
shifted to combination strategies.[5][18] The rationale is to pair the pro-inflammatory "on-
switch" of a STING agonist with therapies that can sustain and enhance the resulting immune
attack.

Immune Checkpoint Inhibitors (ICIs): This is the most explored combination. STING
activation can increase the infiltration of T cells and upregulate PD-L1 expression in the
TME.[12] Combining a STING agonist with an anti-PD-1 or anti-PD-L1 antibody can then
prevent the exhaustion of these newly recruited T cells, leading to a more potent and durable
anti-tumor response.[6][12] Clinical data for the MK-1454 and pembrolizumab combination
support this synergistic effect.[1][19]

Chemotherapy and Radiation: DNA-damaging therapies like chemotherapy and radiation
can cause the release of tumor cell DNA into the cytoplasm, naturally activating the cGAS-
STING pathway.[16][26] Combining these treatments with an exogenous STING agonist can
amplify this signal, further enhancing the immunogenic cell death and subsequent anti-tumor
immune response.[18][22]

Adoptive Cell Therapy (ACT): STING agonists can improve the trafficking and persistence of
engineered T cells (e.g., CAR-T) in the TME, potentially overcoming a major hurdle for ACT
in solid tumors.[14][27]

Challenges and Future Directions

Despite the strong preclinical rationale, the clinical translation of STING agonists has faced
hurdles.[12]

» Limited Efficacy: First-generation CDN agonists have shown poor stability, limited cell
permeability, and modest clinical activity, especially as monotherapies.[12][16]

» Delivery: Intratumoral injection is effective for accessible tumors but impractical for
metastatic disease. Systemic delivery of early agonists was hampered by instability and
potential for systemic toxicity.[2]

» Resistance: Tumors can develop resistance through mechanisms like the downregulation of
STING expression.[28]
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Future research is focused on overcoming these challenges through:

o Next-Generation Agonists: Development of more potent, stable, non-CDN small molecules
(like SNX281) suitable for systemic (intravenous) administration.[1][21]

¢ Novel Delivery Systems: Utilizing nanopatrticles, antibody-drug conjugates (ADCs), and other
nanotechnologies to specifically target STING agonists to the TME, enhancing local efficacy
while minimizing systemic side effects.[2][12]

« |dentifying Biomarkers: Finding biomarkers to select patients most likely to respond to
STING-targeted therapies.

Conclusion

STING agonists are a promising class of immunotherapeutic agents with the potential to
fundamentally reshape the tumor microenvironment.[5] By activating a powerful innate immune
response, they can drive the infiltration and activation of cytotoxic T cells and other effector
cells, turning immunologically inert tumors into targets for the immune system. While early
clinical results have been mixed, the field is rapidly evolving. The development of potent,
systemically delivered next-generation agonists and the rational design of combination
therapies hold the key to unlocking the full therapeutic potential of STING activation in the fight
against cancer.[18][29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current
progress and future prospects [frontiersin.org]

o 2. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING
agonists in cancer immunotherapy [frontiersin.org]

» 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1485546/full
https://www.1stoncology.com/blog/silicon-therapeutics-presents-preclinical-data-showing-a-systemic-small-molecule-sting-agonist-drives-tumor-regression-through-a-potent-anti-tumor-immune-response1234552832/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1488345/full
https://www.mdpi.com/1422-0067/26/18/9008
https://pubmed.ncbi.nlm.nih.gov/34070756/
https://pubmed.ncbi.nlm.nih.gov/36705879/
https://sweislab.uchicago.edu/journals/the-development-of-sting-agonists-and-emerging-results-as-a-cancer-immunotherapy/
https://www.benchchem.com/product/b1674300?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1485546/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1485546/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1488345/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1488345/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466854/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. oajournals.fupress.net [oajournals.fupress.net]

5. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nim.nih.gov]
6. youtube.com [youtube.com]

7. youtube.com [youtube.com]

8. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory
mechanisms, and related diseases - PMC [pmc.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]

11. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC
[pmc.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]
13. jitc.bmj.com [jitc.bmj.com]

14. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-
stress.com]

15. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer -
PMC [pmc.ncbi.nlm.nih.gov]

16. academic.oup.com [academic.oup.com]

17. STING agonist inflames the pancreatic cancer immune microenvironment and reduces
tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

18. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy
- PubMed [pubmed.ncbi.nim.nih.gov]

19. targetedonc.com [targetedonc.com]
20. scilit.com [scilit.com]
21. 1stoncology.com [1stoncology.com]

22. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances
response to carboplatin chemotherapy in high-grade serous ovarian cancer
[pubmed.ncbi.nim.nih.gov]

23. STING agonist and IDO inhibitor combination therapy inhibits tumor progression in
murine models of colorectal cancer - PubMed [pubmed.ncbi.nim.nih.gov]

24. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC
[pmc.ncbi.nlm.nih.gov]

25. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://oajournals.fupress.net/index.php/ijae/article/download/14710/13803/31883
https://pubmed.ncbi.nlm.nih.gov/34070756/
https://www.youtube.com/watch?v=iBvNOgwzfvI
https://www.youtube.com/watch?v=snlSQBoCTw4
https://pmc.ncbi.nlm.nih.gov/articles/PMC6814203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841179/
https://www.researchgate.net/figure/Overview-of-the-interaction-between-STING-signaling-and-agonists-First-generation-STING_fig2_373875024
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773171/
https://www.mdpi.com/1422-0067/26/18/9008
https://jitc.bmj.com/content/12/10/e009803
https://www.cell-stress.com/researcharticles/2023a-richter-cell-stress/
https://www.cell-stress.com/researcharticles/2023a-richter-cell-stress/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10642958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10642958/
https://academic.oup.com/nsr/article/11/1/nwae020/7571554
https://pmc.ncbi.nlm.nih.gov/articles/PMC6489306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6489306/
https://pubmed.ncbi.nlm.nih.gov/36705879/
https://pubmed.ncbi.nlm.nih.gov/36705879/
https://www.targetedonc.com/view/the-potential-of-sting-agonists-is-explored-in-cancer
https://www.scilit.com/publications/a76a1b3e6931f1f1972647dd8a7f9422
https://www.1stoncology.com/blog/silicon-therapeutics-presents-preclinical-data-showing-a-systemic-small-molecule-sting-agonist-drives-tumor-regression-through-a-potent-anti-tumor-immune-response1234552832/
https://pubmed.ncbi.nlm.nih.gov/30046165/
https://pubmed.ncbi.nlm.nih.gov/30046165/
https://pubmed.ncbi.nlm.nih.gov/30046165/
https://pubmed.ncbi.nlm.nih.gov/34182334/
https://pubmed.ncbi.nlm.nih.gov/34182334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9117926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9117926/
https://www.researchgate.net/publication/360602565_Protocol_to_induce_and_assess_cGAS-STING_pathway_activation_in_vitro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 26. Direct activation of STING in the tumor microenvironment leads to potent and systemic
tumor regression and immunity - PMC [pmc.ncbi.nim.nih.gov]

o 27.researchgate.net [researchgate.net]
o 28. researchgate.net [researchgate.net]

e 29. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy
| Sweis Lab | University of Chicago [sweislab.uchicago.edu]

 To cite this document: BenchChem. [Role of "STING agonist-1" in the tumor
microenvironment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674300#role-of-sting-agonist-1-in-the-tumor-
microenvironment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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